molecular formula C15H9ClN4O3S B2825614 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide CAS No. 104830-80-0

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2825614
CAS No.: 104830-80-0
M. Wt: 360.77
InChI Key: FSGPGYRCYPBGJA-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide (CAS 104830-80-0) is a synthetic organic compound with a molecular formula of C15H9ClN4O3S and a molecular weight of 360.77 g/mol . This molecule features a 1,3,4-thiadiazole core, a significant pharmacophore in medicinal chemistry, which is substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with an amide linkage to a 4-nitrobenzoyl moiety . The integration of these electron-withdrawing groups (chloro and nitro) enhances the compound's potential for biological activity and provides sites for further chemical derivatization . Compounds based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold are subjects of ongoing research due to their diverse biological activities. Scientific literature indicates that this specific structural framework is being explored in various therapeutic areas. For instance, related 1,3,4-thiadiazole derivatives have demonstrated promising in vitro anticancer activity against cell lines such as breast cancer MCF-7 and liver cancer HepG2, with mechanisms that can include induction of apoptosis and cell cycle arrest . Furthermore, structurally similar sulfonamide derivatives incorporating the 5-(4-chlorophenyl)-1,3,4-thiadiazole unit have been synthesized and shown to possess antiviral activity against the Tobacco Mosaic Virus (TMV) in bioassays . The well-defined molecular architecture of this compound, characterized by spectroscopic methods (NMR, MS) and HPLC for purity verification, makes it a valuable candidate for researchers in hit-to-lead optimization campaigns, agrochemical discovery, and studies focused on enzyme inhibition or antimicrobial applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O3S/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGPGYRCYPBGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

The synthesis typically involves multi-step organic reactions starting from 4-chlorobenzoic acid. Key steps include:

  • Formation of Thiadiazole : Reaction of appropriate precursors to create 5-(4-chlorophenyl)-1,3,4-thiadiazole.
  • Acylation : Subsequent reaction with 4-nitrobenzoyl chloride in the presence of a base to yield the target compound.

This synthetic pathway allows for the production of various derivatives with potentially altered biological activities.

Anticancer Properties

This compound has shown promising anticancer activity. Studies indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiadiazole moiety is believed to enhance interaction with specific biological targets like enzymes or receptors involved in cancer progression .

Antidiabetic Potential

Research has also explored the antidiabetic properties of derivatives related to this compound. For instance, studies on similar benzamide derivatives have demonstrated significant inhibition against enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring can significantly influence inhibitory activity against these enzymes .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Its derivatives have been synthesized and tested for their minimum inhibitory concentrations (MIC), showing effectiveness comparable to standard antitubercular agents . This highlights its potential use as a lead compound in developing new treatments for bacterial infections.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that specific derivatives showed significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range.
  • Antidiabetic Activity : In vitro studies indicated that certain derivatives achieved over 70% inhibition of α-glucosidase at low concentrations, suggesting their potential as therapeutic agents for managing diabetes .
  • Antimicrobial Efficacy : Research on the antimicrobial activity revealed that some derivatives exhibited MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong potential for further development .

Mechanism of Action

The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Thiadiazole Substituent Benzamide Substituent Molecular Weight Key Properties/Activity
Target Compound : N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide 4-chlorophenyl 4-nitro Not provided Hypothesized antifungal/agrochemical activity
: N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives 4-methoxyphenyl 4-nitro (variants: 8a–8g) Not provided Antifungal activity at 100 μg/ml (e.g., compounds 8b, 8d)
: N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (4-chlorophenoxy)methyl 4-nitro 390.801 Undisclosed activity; enhanced solubility from phenoxy group
: N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,4-dichlorophenyl 2,6-difluoro Not provided Structural stability (crystallography data); increased lipophilicity
: N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (4-chlorophenyl)methylsulfanyl dimethylsulfamoyl Not provided Potential enzyme inhibition via sulfamoyl group
: N-[5-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide Complex hydrazino-oxoethyl 4-nitro 481.52752 Enhanced hydrogen bonding capacity; possible metabolic instability

Key Research Findings

  • Antifungal Activity : highlights that methoxy-substituted analogs exhibit activity at 100 μg/ml, but chloro derivatives (like the target) are hypothesized to show superior potency due to stronger electron-withdrawing effects .
  • Structural Stability : ’s crystallography data (R factor = 0.044) confirms stable packing for dichlorophenyl analogs, suggesting the target compound may exhibit similar crystallinity, aiding formulation .
  • growth regulation). This implies the target’s thiadiazole-nitrobenzamide scaffold could be optimized for plant science applications .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential antitubercular properties. This article will explore the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Thiadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
  • Chlorophenyl Group: Enhances lipophilicity and potential interactions with biological targets.
  • Nitrobenzamide Moiety: Contributes to the compound's reactivity and biological profile.

The molecular formula is C13H10ClN3O2SC_{13}H_{10}ClN_3O_2S with a molecular weight of approximately 305.76 g/mol.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit specific enzymes and proteins in pathogens, disrupting essential biological processes. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Mycobacterium tuberculosis208

These results suggest a strong potential for development as an antimicrobial agent.

2. Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies. For instance, in vitro cytotoxicity assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated significant activity.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound using the MTT assay. The results indicated:

Compound Cell Line IC50 (µg/mL)
This compoundMCF-712.5
This compoundHepG210.0

The mechanism of action appears to involve apoptosis induction through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at the S and G2/M phases.

3. Antitubercular Activity

Recent studies have also highlighted the antitubercular activity of related thiadiazole derivatives. This compound has shown effectiveness against Mycobacterium tuberculosis in preliminary assays.

Mechanism of Action:
The compound likely interferes with essential biochemical pathways necessary for the survival and replication of Mycobacterium tuberculosis. Further research is ongoing to elucidate these pathways.

Q & A

Q. Critical Conditions :

  • Solvent selection : Dry benzene or acetonitrile improves reaction efficiency .
  • Temperature : Cyclization steps require reflux (90–100°C) .
  • Catalysts : Triethylamine (TEA) enhances amide bond formation .

Q. Yield Optimization :

  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
  • Monitoring by TLC (Rf ~0.5 in ethyl acetate/hexane) ensures intermediate purity .

How do structural modifications (e.g., nitro group position) affect the compound's bioactivity, and what methodologies validate these effects?

Advanced Research Focus
Key Structural Insights :

  • The 4-nitro group on the benzamide moiety enhances electron-withdrawing effects, potentially increasing DNA intercalation in anticancer studies .
  • Substituting the 4-chlorophenyl group with fluorophenyl or methyl groups alters antimicrobial potency due to steric and electronic effects .

Q. Methodologies for Validation :

SAR Studies : Compare IC50 values against cancer cell lines (e.g., MCF-7, HeLa) using derivatives with varied substituents .

Computational Modeling : Density Functional Theory (DFT) calculations assess electron distribution and binding affinity to target enzymes (e.g., topoisomerase II) .

Crystallography : X-ray structures (e.g., PDB entries) reveal hydrogen-bonding interactions critical for activity .

What analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?

Basic Research Focus
Core Techniques :

  • NMR : ¹H/¹³C NMR confirms amide bond formation (δ ~8.3 ppm for aromatic protons) and thiadiazole ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 377.02) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Q. Resolving Contradictions :

  • Discrepancies in melting points or solubility may arise from polymorphic forms. Use DSC/TGA to identify thermal stability differences .
  • Conflicting bioactivity data (e.g., varying IC50 in cytotoxicity assays) require standardized protocols (e.g., MTT assay conditions) and replicates .

How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Advanced Research Focus
Strategies :

  • Flow Chemistry : Continuous flow systems reduce side reactions by precise control of residence time and temperature .
  • Catalytic Improvements : Use coupling agents like HATU or EDCI for efficient amide bond formation (>85% yield) .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) or ethanol to enhance sustainability without sacrificing efficiency .

Q. Byproduct Mitigation :

  • HPLC Analysis : Identify impurities (e.g., unreacted thiol intermediate) and adjust stoichiometry .
  • Inert Atmospheres : N₂ or Ar prevents oxidation of sensitive intermediates during reflux .

What mechanisms underlie the compound's anticancer activity, and how are target interactions validated experimentally?

Advanced Research Focus
Proposed Mechanisms :

  • Topoisomerase Inhibition : The nitro group intercalates DNA, inducing strand breaks confirmed via comet assays .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows caspase-3 activation in treated cells .

Q. Validation Methods :

Enzyme Assays : Measure topoisomerase II inhibition using plasmid relaxation assays .

Molecular Docking : AutoDock Vina predicts binding poses in the ATP-binding pocket of kinases (e.g., EGFR) .

In Vivo Models : Xenograft studies in mice evaluate tumor regression and pharmacokinetics (t½ ~6.2 hrs) .

How do researchers address discrepancies in reported antimicrobial efficacy across studies?

Advanced Research Focus
Factors Causing Variability :

  • Microbial Strains : Differences in Gram-positive vs. Gram-negative susceptibility (e.g., MIC of 8 µg/mL for S. aureus vs. 32 µg/mL for E. coli) .
  • Assay Conditions : Broth microdilution vs. agar diffusion methods yield varying zone of inhibition data .

Q. Resolution Strategies :

  • Standardized Protocols : Follow CLSI guidelines for MIC determination .
  • Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays .

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